AZD7507

Description

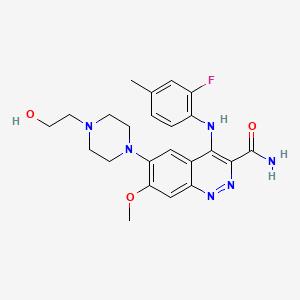

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGCAFPSYOTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041852-85-0 | |

| Record name | 1041852-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AZD7507 discovery and development

An In-depth Technical Guide on the Discovery and Development of AZD7507

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase for the regulation, growth, and differentiation of macrophages. Developed by AstraZeneca, this compound emerged from a lead optimization program designed to improve upon earlier compounds by mitigating off-target effects, particularly cardiovascular toxicity. The therapeutic rationale for inhibiting CSF-1R is to deplete tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME) that promotes tumor growth, angiogenesis, and immunosuppression. Preclinical studies in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), have demonstrated that this compound effectively depletes TAMs, leading to tumor regression, enhanced anti-tumor T-cell response, and increased survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and experimental methodologies related to the development of this compound.

Discovery and Lead Optimization

The development of this compound was driven by the need for a CSF-1R inhibitor with an improved safety profile over its predecessors.[1][2]

-

Initial Lead Compound: The program began with AZ683, a potent and selective 3-amido-4-anilinoquinoline CSF-1R inhibitor. However, this compound was associated with significant cardiovascular liabilities, which were linked to off-target ion channel activity.[2]

-

Optimization Strategy: A focused lead optimization effort was undertaken to reduce the basicity and lipophilicity of the lead series, properties often associated with off-target pharmacology. This led to the exploration of a cinnoline chemical series.[2]

-

Identification of this compound: The cinnoline compound, referred to as cinnoline 31, retained the high potency against CSF-1R while demonstrating a significantly cleaner secondary pharmacology profile. This compound, later designated this compound, was selected as the clinical candidate due to its favorable balance of potency, selectivity, oral pharmacokinetics, and improved safety profile.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CSF-1R kinase.[3][4] The CSF-1R signaling pathway is fundamental to the function of the mononuclear phagocyte system.[5]

-

Target Engagement: In the TME, cancer cells and stromal cells secrete CSF-1, which binds to the CSF-1R on the surface of macrophages.[6]

-

Signal Transduction: This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades, including the PI3K/AKT and ERK pathways.[4][6] These pathways promote the survival, proliferation, and differentiation of macrophages, often polarizing them towards an immunosuppressive M2-like phenotype.[5][6]

-

Inhibition by this compound: this compound binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its phosphorylation and subsequent activation.[4][7]

-

Therapeutic Effect: By blocking this crucial signaling, this compound inhibits the survival and function of TAMs. This depletion of immunosuppressive macrophages within the TME enhances the anti-tumor immune response, notably by increasing T-cell activity, and directly impedes tumor growth.[3][8]

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its activity, pharmacokinetic profile, and safety.

In Vitro Studies

-

Kinase and Cellular Activity: this compound proved to be a potent and selective inhibitor of CSF-1R. In cell-based assays using bone marrow-derived macrophages (BMDMs), this compound effectively inhibited CSF-1 induced phosphorylation of CSF-1R and the downstream signaling protein ERK.[3][4] Furthermore, it induced apoptosis in CSF-1R-positive murine bone marrow cells, while having no effect on the proliferation or signaling of cancer cells that do not express CSF-1R, confirming its target specificity.[4]

In Vivo Studies

-

Pharmacokinetics: In rats, this compound demonstrated a favorable oral pharmacokinetic profile, with a bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[1]

-

Safety and Toxicology: A key success of the lead optimization program was the improved safety profile of this compound. In a 14-day rat dose-range finding study, it showed no significant cardiovascular toxicity.[1] This was further confirmed in 1-month toxicology studies in rats and dogs, where no treatment-related elevations in troponin or cardiac pathology were observed.[1] The IC50 value for the off-target canine L-type voltage-gated calcium channel was >20 µM, a significant improvement over the 3.5 µM for its predecessor, AZ-683.[1]

-

Efficacy in Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC), this compound treatment led to the shrinkage of established tumors and a significant increase in overall survival.[3][8] This anti-tumor effect was associated with reduced cancer cell proliferation, increased cell death, and a marked depletion of F4/80+ TAMs in the tumor tissue.[3][9] The loss of macrophages also correlated with an enhanced T-cell immune response.[3][8]

-

Efficacy in Breast Cancer Xenografts: In MDA-MB-231 breast cancer xenografts, this compound treatment resulted in a dose-dependent depletion of F4/80+ macrophages within the tumors.[4]

Data Presentation

Table 1: Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Value | Source |

|---|---|---|---|

| Bioavailability | Rat | 42% | [1] |

| In Vivo Clearance | Rat | 7 mL/min/kg | [1] |

| L-type Ca2+ Channel IC50 | Canine | >20 µM | [1] |

| Cardiovascular Toxicity | Rat, Dog | No significant effects observed in 1-month studies |[1] |

Table 2: Summary of In Vivo Efficacy Studies

| Cancer Model | Key Findings | Source |

|---|---|---|

| KPC (Pancreatic) | Shrinkage of established tumors; Increased overall survival; Depletion of TAMs; Enhanced T-cell response. | [3][8] |

| MDA-MB-231 Xenograft (Breast) | Dose-dependent depletion of F4/80+ macrophages in tumors. |[4] |

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol was used to assess the inhibition of CSF-1R signaling.[3][4]

-

Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 with varying concentrations of this compound.

-

Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-CSF1R, total CSF1R, p-ERK1/2, total ERK1/2, and a loading control like β-actin.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Model Efficacy Study

This protocol outlines the general procedure for evaluating this compound in mouse models.[3][10]

-

Model Establishment: For xenograft models, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[4] For genetic models like the KPC mouse, tumors develop spontaneously.[3]

-

Tumor Monitoring: Tumor growth is monitored regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with this compound (typically via oral gavage) or a vehicle control.

-

Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Animal body weight is monitored as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry (IHC) to confirm macrophage depletion.[9]

Flow Cytometry for Tumor-Infiltrating Macrophages

This protocol was used to quantify TAMs in harvested tumors.[9]

-

Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. For TAMs, this typically includes antibodies for CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage). A viability dye is included to exclude dead cells.

-

Data Acquisition: Samples are run on a flow cytometer to acquire data on tens of thousands of individual cells.

-

Data Analysis: A gating strategy is applied to identify the population of interest (e.g., Live -> CD45+ -> CD11b+ -> F4/80+ cells) and quantify their frequency as a percentage of total live or immune cells.

Development Workflow Visualization

Caption: The discovery and development workflow for this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF1R+ Macrophages Sustain Pancreatic Tumor Growth through T Cell Suppression and Maintenance of Key Gene Programs that Define the Squamous Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dctd.cancer.gov [dctd.cancer.gov]

AZD7507: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation and survival. By targeting CSF-1R, this compound presents a promising therapeutic strategy for modulating the tumor microenvironment and treating various cancers, particularly those with high macrophage infiltration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is classified as an aniline and two-ring heterocyclic compound. Its detailed chemical information is provided below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-({[4-({[2-(4-Fluorophenyl)-5-methylphenyl]amino}carbonyl)phenyl]amino}methyl)benzoic acid |

| Molecular Formula | C23H27FN6O3 |

| Molecular Weight | 454.50 g/mol |

| CAS Number | 1041852-85-0 |

| SMILES String | COC1=CC2=C(C=C1N3CCN(CCO)CC3)C(=C(N=N2)C(N)=O)NC4=C(F)C=C(C)C=C4 |

| Solubility | Soluble in DMSO (91 mg/mL, 200.22 mM)[1] |

| Appearance | Light yellow to yellow solid |

Pharmacology

This compound is a highly selective ATP-competitive inhibitor of CSF-1R kinase activity. Its primary mechanism of action involves blocking the phosphorylation of CSF-1R, which in turn inhibits downstream signaling pathways crucial for macrophage survival and proliferation.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay |

| IC50 (CSF-1R) | 32 nM | - | Cell-based proliferation assay (3T3 cells)[2] |

| IC50 (hERG) | >30 µM | Human | Ion channel assay |

| IC50 (NaV1.5) | 26 µM | Human | Ion channel assay[2] |

| IC50 (Canine L-type Ca channel) | >20 µM | Canine | Ion channel assay[3] |

| In vivo Clearance | 7 mL/min/kg | Rat | Pharmacokinetic study[3] |

| Oral Bioavailability | 42% | Rat | Pharmacokinetic study[3] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by disrupting the CSF-1/CSF-1R signaling axis. This pathway is integral to the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this compound can deplete these pro-tumoral macrophages.

Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the ERK/MAPK pathway. This compound, by competing with ATP for the kinase domain of CSF-1R, prevents this initial phosphorylation step, thereby blocking the entire downstream signaling cascade. This leads to apoptosis of CSF-1R-dependent cells, such as macrophages.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Western Blot Analysis of CSF-1R Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on CSF-1R and downstream ERK phosphorylation[1].

Experimental Workflow:

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Recombinant CSF-1

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-CSF-1R (Tyr723)

-

Anti-total-CSF-1R

-

Anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Anti-total-ERK1/2

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture BMDMs in appropriate media. Starve cells overnight and then pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.

In Vivo Xenograft Studies in Pancreatic Cancer Models

The following protocol outlines a general procedure for evaluating the efficacy of this compound in a pancreatic ductal adenocarcinoma (PDAC) mouse model, based on published studies.

Experimental Workflow:

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

PDAC cell line (e.g., KPC cells)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of PDAC cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily). The control group receives the vehicle.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Tumors can be further processed for immunohistochemistry (e.g., staining for macrophage markers like F4/80 or CD68) or other molecular analyses.

Conclusion

This compound is a valuable research tool for investigating the role of macrophages in various pathological conditions, particularly in cancer. Its high potency and selectivity for CSF-1R, coupled with its oral bioavailability, make it a suitable candidate for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the CSF-1/CSF-1R signaling pathway with this compound.

References

AZD7507 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase in the regulation, growth, differentiation, and survival of macrophages.[1] Developed by AstraZeneca, this compound was identified as a clinical candidate with a favorable off-target profile and good oral exposure, making it a promising therapeutic agent for oncology.[1] This document provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available preclinical data. It is intended for researchers and professionals in the field of drug development seeking detailed technical information on this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R.[2][3] By binding to the ATP pocket of the kinase, it blocks the phosphorylation of CSF-1R and its downstream signaling pathways, most notably the ERK pathway.[2][3] This inhibition of CSF-1R signaling leads to the depletion of tumor-associated macrophages (TAMs), which are implicated in the poor prognosis of various cancers.[1] The reduction of TAMs in the tumor microenvironment can lead to a more robust anti-tumor immune response.[2][3]

Quantitative Target Selectivity Profile

While a comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available, the existing data demonstrates its high potency for CSF-1R and a favorable selectivity profile against several key off-targets.

Primary Target Activity

| Target | Assay Type | Metric | Value (nM) |

| CSF-1R | Cell-based proliferation assay (3T3 cells) | IC50 | 32 |

Off-Target Activity

This compound was developed as an optimized analogue of a preceding compound, AZ-683, with a focus on reducing off-target activities and improving its toxicity profile.[1]

| Target | Assay Type | Metric | Value (µM) |

| hERG | Not Specified | IC50 | >30 |

| NaV1.5 | Not Specified | IC50 | 26 |

| L-type voltage-gated calcium channel | Canine L-type voltage-gated calcium channel assay | IC50 | >20 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflows used in its preclinical characterization.

This compound Mechanism of Action: CSF-1R Signaling Pathway

Caption: this compound inhibits CSF-1R phosphorylation and downstream signaling.

General Experimental Workflow for this compound Characterization

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical assessment of this compound, based on published literature. Specific details such as antibody concentrations and incubation times are not consistently available in the source materials.

Western Blotting for CSF-1R and ERK Phosphorylation

-

Objective: To determine the effect of this compound on CSF-1 induced phosphorylation of CSF-1R and downstream ERK in bone marrow-derived macrophages (BMDMs).[2][3]

-

Methodology:

-

BMDMs are cultured in the presence or absence of CSF-1 and varying concentrations of this compound.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated CSF-1R (e.g., Tyr723), total CSF-1R, phosphorylated ERK1/2 (e.g., Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

-

After washing, membranes are incubated with appropriate secondary antibodies.

-

Protein bands are visualized using a suitable detection method.[2][3]

-

Cell Viability and Proliferation Assays

-

Objective: To assess the inhibitory effect of this compound on the proliferation of CSF-1 dependent cells.

-

Methodology (WST-1 Assay):

-

Cells (e.g., bone marrow cells or 3T3 cells engineered to express CSF-1R) are seeded in 96-well plates.[2][3]

-

Cells are treated with a range of this compound concentrations in the presence of CSF-1.[2][3]

-

After a defined incubation period (e.g., 3 and 7 days), a WST-1 reagent is added to each well.[2][3]

-

The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Flow Cytometry for Macrophage Quantification

-

Objective: To quantify the depletion of tumor-associated macrophages (TAMs) in in vivo tumor models following this compound treatment.

-

Methodology:

-

Tumors from vehicle- or this compound-treated mice are harvested and dissociated into single-cell suspensions.

-

Cells are stained with fluorescently labeled antibodies against immune cell markers, such as CD45 (pan-leukocyte marker), CD11b (myeloid marker), and F4/80 (macrophage marker).

-

Stained cells are analyzed using a flow cytometer to identify and quantify the percentage of TAMs (e.g., CD45+CD11b+F4/80+ cells) within the total immune cell population.

-

Immunohistochemistry (IHC)

-

Objective: To visualize and quantify the presence of macrophages in tumor tissue.

-

Methodology:

-

Tumor tissues are fixed, embedded in paraffin, and sectioned.

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitope.

-

Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

A chromogenic substrate is added to develop a colored precipitate at the site of the antigen.

-

Sections are counterstained and mounted for microscopic examination.

-

The number of stained cells or the stained area is quantified.

-

Conclusion

This compound is a potent and selective inhibitor of CSF-1R with a promising preclinical profile. Its mechanism of action, centered on the depletion of tumor-associated macrophages, has shown anti-tumor activity in preclinical models. While a comprehensive public kinase selectivity panel is not available, the existing data indicates a favorable selectivity profile. The experimental methodologies outlined in this guide provide a basis for understanding the preclinical characterization of this compound and can serve as a reference for researchers in the field. Further investigation into its broader kinase selectivity would provide a more complete understanding of its pharmacological profile.

References

AZD7507: An In-Depth Technical Guide to In Vitro Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular activity of AZD7507, a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The data and methodologies presented are collated from preclinical studies to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1] By targeting CSF1R, this compound aims to modulate the tumor microenvironment, which is often rich in tumor-associated macrophages (TAMs) that can promote cancer progression.[1][2] Preclinical studies have demonstrated its potential in treating cancers where TAMs play a significant role, such as pancreatic ductal adenocarcinoma (PDAC).[2][3]

Quantitative In Vitro Activity

The following tables summarize the key quantitative data on the in vitro cellular activity of this compound.

Table 1: Inhibition of CSF1R Signaling in Bone Marrow-Derived Macrophages (BMDMs)

| Parameter | Cell Type | Treatment Conditions | Result | Reference |

| pCSF1R (Tyr697 & Tyr807) | BMDMs | CSF1 stimulation with varying this compound concentrations | Inhibition of CSF1-induced phosphorylation | [4] |

| pERK1/2 (Thr202/Tyr204) | BMDMs | CSF1 stimulation with varying this compound concentrations | Blockade of downstream ERK activation | [4] |

Table 2: Effects on Cell Viability and Apoptosis

| Assay | Cell Type | Treatment Duration | Key Findings | Reference |

| Cell Growth (WST-1 Assay) | CSF1-stimulated bone marrow cells | 3 and 7 days | Dose-dependent decrease in cell viability | [4] |

| Apoptosis (Annexin V Staining) | CSF1R-positive BMDMs | 7 days | Induction of apoptosis | [4] |

| Cell Proliferation | Murine PDAC cells (CSF1R negative) | Not specified | No effect on proliferation | [4] |

Table 3: Off-Target Activity

| Assay | Target | IC50 | Reference |

| Canine L-type voltage-gated calcium channel assay | L-type voltage-gated calcium channel | > 20 µM | [1] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Western Blotting for CSF1R and ERK Phosphorylation

-

Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) were cultured in the presence of either media alone or CSF1.[4] Varying concentrations of this compound were added to the CSF1-stimulated cells.[4]

-

Protein Extraction: Following treatment, protein lysates were extracted from the BMDMs.[4]

-

Electrophoresis and Transfer: The protein lysates were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins were then transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated CSF1R (pCSF1R at Tyr697 and Tyr807), total CSF1R, phosphorylated ERK1/2 (pERK1/2 at Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).[4]

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to determine the effect of this compound on CSF1R and ERK1/2 phosphorylation.[4]

WST-1 Cell Growth Assay

-

Cell Culture: Bone marrow cells were cultured in the presence of CSF1.[4]

-

Treatment: The cells were treated with a range of this compound concentrations for 3 and 7 days.[4]

-

Assay Procedure: The WST-1 colorimetric assay was used to assess cell growth. This assay measures the metabolic activity of viable cells.

-

Data Analysis: The percentage viability of the treated cells was calculated relative to untreated controls.[4] Data were represented as the mean ± standard error of the mean (SEM) from at least three independent experiments.[4]

Annexin V Apoptosis Assay

-

Cell Culture and Treatment: CSF1R-positive BMDMs were cultured for 7 days in the presence of CSF1 and varying concentrations of this compound.[4]

-

Staining: The cells were stained with Annexin V and a membrane viability dye (FVD).[4] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The viability dye distinguishes between live, apoptotic, and necrotic cells.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of necrotic (Annexin V+, FVD+, CSF1R+) cells.[4]

Summary of In Vitro Effects

The in vitro studies of this compound demonstrate its potent and selective inhibition of CSF1R kinase activity.[4] This inhibition leads to a blockade of downstream signaling through the ERK pathway.[4] Consequently, this compound induces apoptosis in CSF1R-positive cells, such as bone marrow-derived macrophages, while having no direct effect on the proliferation of cancer cells that lack CSF1R expression.[4] These findings highlight the targeted mechanism of this compound and its potential for modulating the tumor microenvironment by depleting TAMs. Furthermore, this compound exhibits a favorable off-target profile, with significantly reduced activity against other kinases and ion channels compared to earlier generation CSF1R inhibitors.[1][5]

References

- 1. | BioWorld [bioworld.com]

- 2. CSF1R+ Macrophages Sustain Pancreatic Tumor Growth through T Cell Suppression and Maintenance of Key Gene Programs that Define the Squamous Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7507 Preclinical Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase in the regulation of macrophage proliferation, differentiation, and survival.[1] Tumor-associated macrophages (TAMs) are implicated in the poor prognosis of various cancers, making CSF-1R an attractive therapeutic target.[1] this compound was developed through the optimization of a preceding compound, AZ-683, to mitigate off-target activities and improve its toxicological profile.[1][2] This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetic properties, and anti-tumor efficacy with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CSF-1R kinase activity.[3][4] By binding to the ATP pocket of the receptor, it blocks the downstream signaling cascade initiated by the binding of its ligand, CSF-1. This inhibition prevents the autophosphorylation of CSF-1R and the subsequent activation of pathways such as the MAPK/ERK pathway.[3][4][5] The ultimate effect is the depletion of macrophages in the tumor microenvironment, which has been shown to reduce tumor growth, decrease immunosuppression, and enhance anti-tumor immune responses.[3][5]

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activates downstream signaling pathways, including the MAPK/ERK pathway, which promotes macrophage survival, proliferation, and differentiation. This compound blocks this cascade by inhibiting the initial CSF-1R phosphorylation.

Pharmacokinetics

This compound has demonstrated a favorable oral pharmacokinetic profile in preclinical animal models.

| Parameter | Species | Value | Citation |

| Bioavailability | Rat | 42% | [1] |

| In Vivo Clearance | Rat | 7 mL/min/kg | [1] |

In Vitro Studies

Kinase Inhibition

This compound is a potent and highly selective inhibitor of CSF-1R kinase activity.[3][4]

| Assay | Compound | IC50 | Citation |

| Canine L-type voltage-gated calcium channel | This compound | > 20 µM | [1] |

| Canine L-type voltage-gated calcium channel | AZ-683 | 3.5 µM | [1] |

Cellular Assays

-

Inhibition of CSF-1R Phosphorylation: Western blotting analysis confirmed that this compound inhibits CSF-1-induced phosphorylation of CSF-1R in primary bone marrow-derived cells/monocytes.[3][4][5]

-

Inhibition of Downstream Signaling: this compound effectively blocks the downstream activation of ERK (pERK1/2) in response to CSF-1 stimulation in bone marrow-derived macrophages (BMDMs).[3][4][5]

-

Effect on Cell Viability: this compound induced apoptosis in CSF-1R-positive wild-type murine bone marrow cells.[3][4][5] However, it did not affect the viability of cells already differentiated from bone marrow in the presence of CSF-1.[3][4][5] Furthermore, this compound had no effect on the proliferation of murine pancreatic ductal adenocarcinoma (PDAC) cells, which do not express CSF-1R.[3][4][5]

In Vivo Studies

Pancreatic Ductal Adenocarcinoma (PDAC) Model

In a genetically engineered mouse model of pancreatic cancer (KPC), this compound demonstrated significant anti-tumor activity.[3]

-

Macrophage Depletion: Treatment with this compound at 100 mg/kg resulted in a significant reduction in the frequency of F4/80+ CD11b+ tumor-associated macrophages (TAMs).[3][6] There was no significant effect on Ly6C+ monocytes, CD11c+ dendritic cells, or Gr1+ cells.[3][5][6]

-

Tumor Regression: In vivo administration of this compound led to a reduction in tumor mass after two weeks of treatment.[3][6]

-

Increased Survival: Treatment with this compound was associated with an increase in the overall survival of the tumor-bearing mice.[3][5][6]

-

Immune Response: The reduction in TAMs was accompanied by an enhanced T-cell immune response, with a significant increase in CD3+, CD3+CD4+, and CD3+CD8+ cytotoxic T cells in the tumors of this compound-treated mice.[3][5] Notably, there was no increase in CD4+Foxp3+ regulatory T cells (Tregs).[5]

MDA-MB-231 Xenograft Model

In MDA-MB-231 xenografts, this compound treatment elicited a dose-dependent depletion of macrophages, with maximal depletion observed at a dose of 100 mg/kg.[3]

Toxicology

This compound was developed to have a cleaner off-target profile compared to its predecessor, AZ-683.[1] In a 14-day rat dose-range finding study, this compound showed no significant cardiovascular toxicity.[1] Furthermore, no treatment-related elevation of troponin levels or cardiac pathology was observed in 1-month toxicology studies in rats and dogs.[1]

Experimental Protocols

Western Blotting for CSF-1R and ERK Phosphorylation

Objective: To assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of CSF-1R and downstream ERK.

Methodology:

-

Bone marrow-derived macrophages (BMDMs) were cultured.[3][4]

-

Cells were treated with varying concentrations of this compound.[3][4]

-

Protein lysates were collected and analyzed by Western blot.[3][4]

-

Primary antibodies used were specific for pCSF1R (Tyr697 and Tyr807), total CSF1R, pERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin as a loading control.[3][4]

Cell Viability Assay (WST-1)

Objective: To determine the effect of this compound on the viability of CSF-1-dependent bone marrow cells.

Methodology:

-

Bone marrow cells were cultured in the presence of CSF-1.[3]

-

Cells were treated with a range of this compound concentrations for 3 and 7 days.[3][4]

-

Cell growth was assessed using the WST-1 colorimetric assay.[3][4]

In Vivo Efficacy Study in KPC Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a genetically engineered mouse model of pancreatic cancer.

Methodology:

-

Tumors were established in KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) mice.[3]

-

Mice with established tumors were treated with this compound (e.g., 100 mg/kg) or a vehicle control.[3]

-

Tumor growth was monitored, for instance, by high-resolution ultrasound.[3]

-

After a defined treatment period (e.g., 2 weeks), tumors were harvested for analysis.[3]

-

Tumor-infiltrating immune cells were quantified by flow cytometry and immunohistochemistry (IHC) using antibodies against markers such as F4/80, CD11b, CD45, Gr1, Ly6C, CD11c, CD3, CD4, and CD8.[3][5][6]

-

A separate cohort of mice was monitored for overall survival.[3][5]

Conclusion

Preclinical data strongly support the development of this compound as a therapeutic agent for cancer. Its potent and selective inhibition of CSF-1R leads to the depletion of tumor-associated macrophages, resulting in reduced tumor growth and an enhanced anti-tumor immune response. The favorable pharmacokinetic and safety profiles further underscore its clinical potential. These findings provide a solid rationale for the continued investigation of this compound in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.

References

- 1. | BioWorld [bioworld.com]

- 2. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CSF1R+ Macrophages Sustain Pancreatic Tumor Growth through T Cell Suppression and Maintenance of Key Gene Programs that Define the Squamous Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of AZD7507 in Modulating Tumor-Associated Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), often correlating with poor prognosis and resistance to therapy in various cancers. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is pivotal for the differentiation, proliferation, and survival of most TAMs. AZD7507, a potent and selective, orally bioavailable small-molecule inhibitor of CSF1R, has been investigated for its potential to modulate the TME by targeting TAMs. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, its effects on TAMs, and the subsequent anti-tumor immune responses. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting TAMs with CSF1R Inhibition

Tumor-associated macrophages are a heterogeneous population of myeloid cells that can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) functions. In many solid tumors, TAMs are predominantly polarized towards an M2-like phenotype, contributing to tumor progression through various mechanisms, including the suppression of adaptive immunity, promotion of angiogenesis, and enhancement of tumor cell invasion and metastasis.

The CSF1/CSF1R axis is a key regulator of macrophage biology. The binding of CSF1 to its receptor, CSF1R, a receptor tyrosine kinase, triggers downstream signaling cascades that are essential for the survival and function of macrophages.[1] High expression of CSF1R on TAMs has been associated with poor prognosis in several cancers, making it an attractive therapeutic target.[2]

This compound is a cinnoline-based, ATP-competitive inhibitor of CSF1R.[3] It was developed from a series of 3-amido-4-anilinoquinoline compounds to optimize for potency and reduce off-target effects, particularly cardiovascular liabilities.[4] Preclinical studies have demonstrated its efficacy in depleting TAMs and eliciting anti-tumor responses.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of CSF1R. This inhibition blocks the downstream signaling pathways that are crucial for macrophage survival and function.

Inhibition of CSF1R Phosphorylation and Downstream Signaling

Upon binding of its ligand, CSF1, the CSF1R dimerizes and autophosphorylates on specific tyrosine residues, initiating a cascade of intracellular signaling events. This compound, by competing with ATP for the kinase domain of CSF1R, prevents this autophosphorylation.

Key downstream signaling pathways affected by this compound include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[1] Preclinical studies have shown that this compound effectively inhibits CSF1-induced phosphorylation of CSF1R and the downstream effector ERK in bone marrow-derived macrophages (BMDMs).[5]

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been primarily evaluated in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type known for its dense desmoplastic stroma and high infiltration of immunosuppressive TAMs.[6]

In Vitro Effects on Macrophages

In vitro studies using bone marrow-derived macrophages have demonstrated that this compound inhibits CSF1-dependent proliferation and induces apoptosis.

| Parameter | Cell Type | Assay | Endpoint | Result with this compound | Reference |

| Cell Proliferation | 3T3-CSF1R | Proliferation Assay | IC50 for inhibition of proliferation | 32 nM | [7] |

| CSF1R Phosphorylation | BMDMs | Western Blot | Inhibition of p-CSF1R (Tyr723) | Dose-dependent inhibition | [5] |

| ERK Phosphorylation | BMDMs | Western Blot | Inhibition of p-ERK1/2 | Dose-dependent inhibition | [5] |

| Apoptosis | BMDMs | Annexin V Staining | Increased percentage of apoptotic cells | Significant increase in Annexin V+ cells | [5] |

In Vivo Efficacy in Pancreatic Cancer Models

In a genetically engineered mouse model of PDAC (KPC mice), oral administration of this compound led to a significant reduction in tumor growth and prolonged survival.[2]

| Parameter | Animal Model | Treatment Regimen | Endpoint | Result with this compound | Reference |

| TAM Depletion | KPC Mice | 100 mg/kg, BID | Reduction in F4/80+ TAMs | Significant decrease in the percentage of TAMs in the tumor | [2] |

| Tumor Growth | KPC Mice | 100 mg/kg, BID | Change in tumor volume | Significant reduction in tumor volume compared to vehicle control | [2] |

| Survival | KPC Mice | 100 mg/kg, BID | Overall survival | Significantly prolonged survival | [2] |

| T-cell Infiltration | KPC Mice | 100 mg/kg, BID | CD8+ T-cell count in tumors | Increased infiltration of CD8+ T-cells | [2] |

Pharmacokinetics and Safety Profile

This compound was developed to have a favorable pharmacokinetic and safety profile.

| Parameter | Species | Endpoint | Result | Reference |

| Oral Bioavailability | Rat | Bioavailability (%) | 42% | [8] |

| In Vivo Clearance | Rat | Clearance (mL/min/kg) | 7 | [8] |

| Cardiovascular Safety | Canine | L-type Ca channel IC50 | >20 µM | [8] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used to evaluate the efficacy of this compound.

Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Bone marrow-derived macrophages (BMDMs) are treated with CSF1 with or without this compound for the indicated times. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Studies

-

Animal Model: Genetically engineered KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice, which spontaneously develop pancreatic ductal adenocarcinoma, are used.

-

Treatment: Once tumors are established (e.g., palpable or detected by ultrasound), mice are randomized to receive vehicle control or this compound (100 mg/kg) by oral gavage twice daily.

-

Tumor Monitoring: Tumor volume is monitored regularly using high-resolution ultrasound.

-

Survival Analysis: A cohort of mice is monitored for overall survival, and Kaplan-Meier survival curves are generated.

-

Immunophenotyping: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD45, CD11b, F4/80 for TAMs; CD3, CD4, CD8 for T-cells).

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against F4/80 to visualize and quantify macrophage infiltration.

Clinical Development Status

This compound was identified as a clinical candidate in 2013.[8] However, a review of publicly available clinical trial registries and AstraZeneca's current pipeline does not show this compound in active clinical development under this designation.[9][10] Its global research and development status has been described as "Pending".[11]

Conclusion

This compound is a potent and selective CSF1R inhibitor that has demonstrated significant preclinical activity in models of pancreatic cancer. By depleting tumor-associated macrophages, this compound can remodel the tumor microenvironment, leading to enhanced anti-tumor T-cell responses, reduced tumor growth, and prolonged survival in preclinical models. The data presented in this guide highlight the therapeutic potential of targeting the CSF1R pathway and provide a comprehensive overview of the preclinical characterization of this compound for researchers and drug development professionals. While its clinical development status is not publicly detailed, the preclinical findings with this compound and other CSF1R inhibitors continue to support the rationale for targeting TAMs in cancer therapy.

References

- 1. Tumor-associated macrophages (TAMs): Constructing an immunosuppressive microenvironment bridge for pancreatic ductal adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF1R+ Macrophages Sustain Pancreatic Tumor Growth through T Cell Suppression and Maintenance of Key Gene Programs that Define the Squamous Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. adooq.com [adooq.com]

- 8. | BioWorld [bioworld.com]

- 9. Pipeline - AstraZeneca [astrazeneca.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AZD7507: A Technical Guide to its Effects on Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator of macrophage differentiation, survival, and function. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effects on macrophage polarization, a key process in the tumor microenvironment and various inflammatory diseases. This document details the mechanism of action of this compound, its impact on macrophage populations, and the downstream effects on the immune landscape. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

Macrophages, highly plastic cells of the innate immune system, can adopt distinct functional phenotypes in response to microenvironmental cues. These phenotypes are broadly categorized as classically activated (M1) macrophages, which are pro-inflammatory and possess anti-tumoral properties, and alternatively activated (M2) macrophages, which are anti-inflammatory and promote tissue repair and tumor progression. The CSF-1/CSF-1R signaling axis is a dominant driver of the M2-like phenotype in tumor-associated macrophages (TAMs), which often represent a significant cellular component of the tumor stroma. By inhibiting CSF-1R, this compound presents a therapeutic strategy to modulate the tumor microenvironment by depleting M2-like TAMs or repolarizing them towards an anti-tumor M1-like state.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of CSF-1R kinase activity. Binding of CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the MAPK/ERK pathway, which are crucial for macrophage survival and proliferation. This compound blocks this initial phosphorylation step, thereby abrogating the downstream signaling and leading to apoptosis of CSF-1R-dependent macrophages.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | 3T3 cells expressing CSF-1R | Cell Proliferation Assay | 32 nM | [1] |

| pCSF1R Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | Western Blot | Concentration-dependent inhibition | [2] |

| pERK1/2 Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | Western Blot | Concentration-dependent inhibition | [2] |

| Apoptosis Induction | CSF-1R-positive murine bone marrow cells | Flow Cytometry (Annexin V) | Concentration-dependent increase | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Macrophage Depletion | Mice with MDA-MB-231 xenografts | 100 mg/kg | Maximal depletion of F4/80+ macrophages | |

| Bioavailability | Rat | Not specified | 42% | [1] |

Effects on Macrophage Polarization

Preclinical evidence indicates that this compound not only depletes M2-like TAMs but can also repolarize the remaining macrophages towards an M1-like phenotype. This shift is characterized by changes in gene expression, with an enrichment of M1-associated signatures in tumors from this compound-treated mice. This "re-education" of the macrophage population can contribute to an enhanced anti-tumor immune response.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the CSF-1R Signaling Pathway

Caption: this compound inhibits CSF-1R signaling, blocking downstream pathways like MAPK/ERK and PI3K/AKT, which promote M2 polarization and survival.

Experimental Workflow: Assessing this compound's Impact on Macrophage Polarization

Caption: A typical experimental workflow to evaluate the effects of this compound on macrophage polarization both in vitro and in vivo.

Detailed Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

-

Euthanize a C57BL/6 mouse according to institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, removing all muscle and connective tissue.

-

Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25-gauge needle and a 10 mL syringe into a 50 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature.

-

Quench the lysis with excess PBS and centrifuge again.

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Culture the cells in non-tissue culture treated plates at 37°C and 5% CO2.

-

Add fresh media with M-CSF on day 3.

-

Harvest differentiated macrophages on day 7 for experiments.

Western Blot for pCSF1R and pERK1/2

-

Seed BMDMs in 6-well plates and starve overnight in serum-free media.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant mouse CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Macrophage Polarization

-

Harvest BMDMs or single-cell suspensions from tumors.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:

-

General macrophage markers: F4/80, CD11b

-

M1 markers: CD86, MHC Class II

-

M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)

-

-

For intracellular staining (e.g., Arginase-1), fix and permeabilize the cells using a commercial kit after surface staining.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then on macrophage populations to assess the expression of polarization markers.

Immunohistochemistry for F4/80

-

Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a citrate-based buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a serum-based blocking solution.

-

Incubate with a primary antibody against F4/80 overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate , clear, and mount the slides.

-

Image and quantify the F4/80-positive area using image analysis software.

Conclusion

This compound is a potent CSF-1R inhibitor that effectively depletes and repolarizes tumor-associated macrophages. Its ability to modulate the tumor microenvironment from an immunosuppressive to an immune-active state makes it a promising agent for cancer immunotherapy, potentially in combination with other immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound.

References

The Impact of AZD7507 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical regulator of macrophage differentiation, proliferation, and survival.[1] In the context of oncology, CSF-1R is a key therapeutic target due to its role in modulating the tumor microenvironment (TME). Tumor-associated macrophages (TAMs), often polarized towards an immunosuppressive M2 phenotype, are abundant in many solid tumors and are associated with poor prognosis.[2] By inhibiting CSF-1R, this compound aims to deplete these immunosuppressive macrophages, thereby reprogramming the TME to be more conducive to an anti-tumor immune response. This technical guide provides an in-depth overview of the preclinical data on this compound's impact on the TME, with a focus on quantitative data, experimental protocols, and signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R kinase activity.[2] The binding of CSF-1 to its receptor, CSF-1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which is crucial for macrophage survival and proliferation. This compound blocks this initial phosphorylation step, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in CSF-1R-dependent macrophages.[2][3]

Quantitative Impact on the Tumor Microenvironment

The following tables summarize the key quantitative effects of this compound on the tumor microenvironment as demonstrated in preclinical studies, primarily in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), the KPC model.

Table 1: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment

| Cell Type | Marker | Change with this compound | Quantitative Data | Statistical Significance | Reference |

| Tumor-Associated Macrophages (TAMs) | F4/80+ CD11b+ | Decrease | Significant reduction in frequency | p < 0.05 | [4][5] |

| Gr1+ cells | Gr1+ | No significant change | - | - | [4][5] |

| Ly6C+ monocytes | Ly6C+ | No significant change | - | - | [4][5] |

| CD11c+ dendritic cells | CD11c+ | No significant change | - | - | [4][5] |

| Cytotoxic T cells | CD8+ | Increase | Enhanced infiltration | - | [2][4] |

Table 2: Impact of this compound on Gene Expression in the Tumor Microenvironment

| Gene Signature | Change with this compound | Method of Analysis | Key Genes | Reference |

| Immunogenic | Enriched | Gene Set Enrichment Analysis | Genes associated with adaptive immune response | [2] |

| Squamous | Downregulated | Gene Set Enrichment Analysis | Genes associated with PDAC squamous subtype | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in inhibiting CSF-1R signaling.

Caption: General experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

In Vivo KPC Mouse Model Studies

-

Model: LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic ductal adenocarcinoma.

-

Treatment: Mice with established tumors were treated with either vehicle control or this compound. A relevant dose to achieve macrophage depletion was established at 100 mg/kg.[4]

-

Tumor Monitoring: Tumor growth was monitored by high-resolution ultrasound.

-

Endpoint Analysis: Tumors were harvested for various downstream analyses, including flow cytometry, immunohistochemistry, and gene expression profiling.

Flow Cytometry for Immune Cell Profiling

-

Tissue Preparation: Tumors were mechanically and enzymatically dissociated to generate single-cell suspensions.

-

Staining: Cells were stained with a panel of fluorescently conjugated antibodies against various immune cell surface markers, including but not limited to:

-

CD45 (pan-leukocyte marker)

-

CD11b (myeloid marker)

-

F4/80 (macrophage marker)

-

Gr1 (granulocyte marker)

-

Ly6C (monocyte marker)

-

CD11c (dendritic cell marker)

-

CD3, CD4, CD8 (T-cell markers)

-

-

Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Gating strategies were employed to identify and quantify different immune cell populations as a percentage of total CD45+ cells.

Immunohistochemistry (IHC)

-

Tissue Preparation: Harvested tumors were fixed in formalin and embedded in paraffin. 5 µm sections were prepared.

-

Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Blocking: Endogenous peroxidase activity was quenched, and non-specific antibody binding was blocked.

-

Primary Antibody Incubation: Sections were incubated with primary antibodies against target proteins (e.g., F4/80 for macrophages).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was applied, followed by a DAB substrate kit for visualization.

-

Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted.

-

Image Analysis: Stained sections were imaged, and the percentage of positive staining area was quantified.

Western Blotting for Protein Phosphorylation

-

Protein Extraction: Protein lysates were prepared from tumor tissue or cultured cells.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

Blocking: Membranes were blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Membranes were incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., CSF-1R, ERK1/2), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Chemiluminescent substrate was applied to the membrane, and the signal was detected using an imaging system.

Gene Expression Analysis

-

RNA Extraction: Total RNA was extracted from tumor tissue.

-

RNA Quality Control: RNA integrity and concentration were assessed.

-

Microarray or RNA-seq: Gene expression profiling was performed using microarrays or next-generation sequencing.

-

Data Analysis: Raw data was normalized and analyzed to identify differentially expressed genes and enriched gene sets between this compound-treated and vehicle-treated groups. Gene Set Enrichment Analysis (GSEA) was used to identify significantly altered biological pathways and gene signatures.

Conclusion

Preclinical evidence strongly suggests that this compound effectively remodels the tumor microenvironment by depleting immunosuppressive tumor-associated macrophages through the inhibition of the CSF-1R signaling pathway. This leads to a more immune-permissive TME, characterized by increased T-cell infiltration and a shift in gene expression profiles towards an immunogenic phenotype. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CSF-1R inhibitors and immuno-oncology therapeutics. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. marinbio.com [marinbio.com]

- 2. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1R+ Macrophages Sustain Pancreatic Tumor Growth through T Cell Suppression and Maintenance of Key Gene Programs that Define the Squamous Subtype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD7507 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation and survival.[1] By selectively targeting CSF-1R, this compound presents a promising therapeutic strategy in oncology by modulating the tumor microenvironment. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R kinase activity.[2] The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, prominently featuring the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for macrophage proliferation, differentiation, and survival. This compound blocks this initial phosphorylation step, thereby inhibiting the downstream signaling and leading to the depletion of macrophages.[2]

Data Presentation

In Vitro Activity of this compound

| Cell Line/Target | Assay Type | IC50 Value | Reference |

| 3T3 cells expressing CSF-1R | Proliferation Assay | 32 nM | [1] |

| hERG | Electrophysiology Assay | >30 µM | [1] |

| NaV1.5 | Electrophysiology Assay | 26 µM | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Protocol 1: Cell Viability/Proliferation Assay (WST-1 or MTS)

This protocol is designed to determine the effect of this compound on the viability and proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).

Materials:

-

Target cells (e.g., murine bone marrow cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and recombinant murine CSF-1)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

WST-1 or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed bone marrow cells in a 96-well plate at a density of 5 x 104 cells/well in complete medium containing CSF-1. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 3 to 7 days.[3]

-

WST-1/MTS Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot for CSF-1R and ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on CSF-1 induced phosphorylation of CSF-1R and its downstream target, ERK.[2]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Serum-free culture medium

-

Recombinant murine CSF-1

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pCSF1R (Tyr723), anti-CSF1R, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture BMDMs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.

-

Drug Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

-

CSF-1 Stimulation: Stimulate the cells with recombinant murine CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by this compound in CSF-1R-positive cells.[2]

Materials:

-

CSF-1R positive cells (e.g., murine bone marrow cells)

-

Complete culture medium with CSF-1

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture CSF-1R positive cells in the presence of CSF-1 and treat with various concentrations of this compound or vehicle for a specified period (e.g., 7 days).[3]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Concluding Remarks

These protocols provide a framework for investigating the in vitro effects of this compound. Adherence to these methodologies will enable researchers to consistently evaluate the potency and mechanism of action of this CSF-1R inhibitor. It is important to note that optimal conditions, such as cell seeding density, drug concentration ranges, and incubation times, may need to be determined empirically for different cell lines and experimental setups.

References

Application Notes and Protocols for AZD7507 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation, proliferation, and survival.[1][2] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are often associated with promoting tumor progression, immunosuppression, and resistance to therapy.[3] By targeting CSF-1R, this compound leads to the depletion of TAMs, thereby remodeling the TME to be more favorable for anti-tumor immune responses.[2][3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, focusing on dosage, administration, and methods for evaluating its biological effects.

Mechanism of Action